molecular formula C5H4NO3S- B14115472 2-Methoxy-1,3-thiazole-5-carboxylate

2-Methoxy-1,3-thiazole-5-carboxylate

Cat. No.: B14115472
M. Wt: 158.16 g/mol
InChI Key: GXPOIOYVYNLHLX-UHFFFAOYSA-M
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Description

2-Methoxy-1,3-thiazole-5-carboxylate: is a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The methoxy group is attached to the second carbon, and the carboxylate group is attached to the fifth carbon. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloesters. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylate
  • 2-Methyl-1,3-thiazole-5-carboxylate
  • 2,4-Disubstituted thiazoles

Comparison: 2-Methoxy-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-Aminothiazole-4-carboxylate, the methoxy group provides different electronic properties, potentially leading to variations in activity and selectivity . Similarly, the presence of the methoxy group distinguishes it from 2-Methyl-1,3-thiazole-5-carboxylate and other disubstituted thiazoles, affecting its solubility and interaction with biological targets .

Properties

Molecular Formula

C5H4NO3S-

Molecular Weight

158.16 g/mol

IUPAC Name

2-methoxy-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1

InChI Key

GXPOIOYVYNLHLX-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(S1)C(=O)[O-]

Origin of Product

United States

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